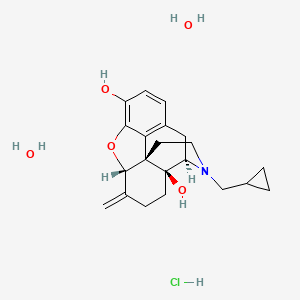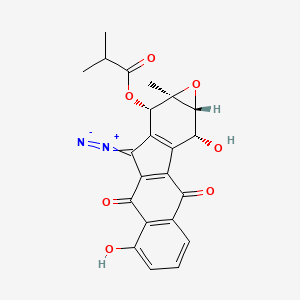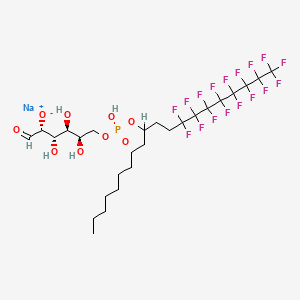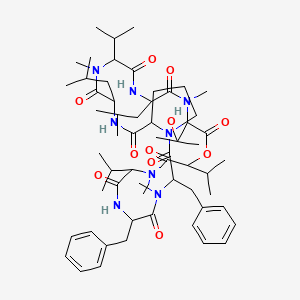
Antibiotic R 106IIa
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Antibiotic R 106IIa is a potent antimicrobial agent known for its efficacy against a broad spectrum of bacterial pathogens. This compound has garnered significant attention in the scientific community due to its unique structure and mechanism of action, which make it a valuable tool in the fight against antibiotic-resistant bacteria.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Antibiotic R 106IIa typically involves a multi-step process that includes the formation of key intermediates through various chemical reactions. The initial steps often involve the preparation of a core structure, followed by functional group modifications to enhance the compound’s antimicrobial properties. Common reagents used in these reactions include organic solvents, catalysts, and specific reactants tailored to achieve the desired chemical transformations.
Industrial Production Methods
Industrial production of this compound is usually carried out through fermentation processes involving specific strains of microorganisms. These microorganisms are genetically engineered to produce the antibiotic in large quantities. The fermentation broth is then subjected to purification processes, including filtration, extraction, and crystallization, to isolate the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
Antibiotic R 106IIa undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, hydroxide ions.
Electrophiles: Halogens, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce deoxygenated compounds.
Wissenschaftliche Forschungsanwendungen
Antibiotic R 106IIa has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Employed in studies of bacterial cell wall synthesis and function.
Medicine: Investigated for its potential to treat infections caused by antibiotic-resistant bacteria.
Industry: Utilized in the development of new antimicrobial coatings and materials.
Wirkmechanismus
The mechanism of action of Antibiotic R 106IIa involves the inhibition of bacterial cell wall synthesis. The compound targets specific enzymes involved in the cross-linking of peptidoglycan, a critical component of the bacterial cell wall. By binding to these enzymes, this compound prevents the formation of a functional cell wall, leading to bacterial cell lysis and death.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Penicillin: Like Antibiotic R 106IIa, penicillin targets bacterial cell wall synthesis but has a different core structure.
Vancomycin: Another cell wall synthesis inhibitor, vancomycin is used to treat severe infections caused by Gram-positive bacteria.
Cephalosporins: These antibiotics also inhibit cell wall synthesis and are structurally related to penicillins.
Uniqueness
This compound is unique in its ability to overcome certain resistance mechanisms that render other antibiotics ineffective. Its distinct structure allows it to evade bacterial enzymes that degrade other antibiotics, making it a valuable addition to the arsenal against resistant pathogens.
Eigenschaften
CAS-Nummer |
127939-17-7 |
|---|---|
Molekularformel |
C59H90N8O11 |
Molekulargewicht |
1087.4 g/mol |
IUPAC-Name |
3,6-dibenzyl-15-(2-hydroxypropan-2-yl)-4,10,16,22-tetramethyl-18,24-bis(2-methylpropyl)-9,12,21-tri(propan-2-yl)-13-oxa-1,4,7,10,16,19,22,25-octazabicyclo[25.3.0]triacontane-2,5,8,11,14,17,20,23,26-nonone |
InChI |
InChI=1S/C59H90N8O11/c1-34(2)30-41-54(72)64(14)46(36(5)6)51(69)61-42(31-35(3)4)55(73)66(16)49(59(11,12)77)58(76)78-48(38(9)10)57(75)65(15)47(37(7)8)52(70)62-43(32-39-24-19-17-20-25-39)53(71)63(13)45(33-40-26-21-18-22-27-40)56(74)67-29-23-28-44(67)50(68)60-41/h17-22,24-27,34-38,41-49,77H,23,28-33H2,1-16H3,(H,60,68)(H,61,69)(H,62,70) |
InChI-Schlüssel |
YIJMITSCVGVDJX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC1C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)N2CCCC2C(=O)N1)CC3=CC=CC=C3)C)CC4=CC=CC=C4)C(C)C)C)C(C)C)C(C)(C)O)C)CC(C)C)C(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


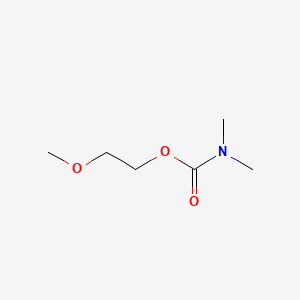
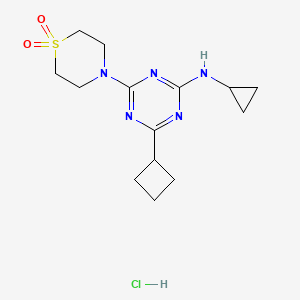

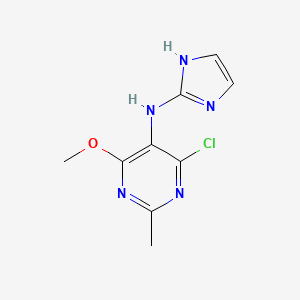
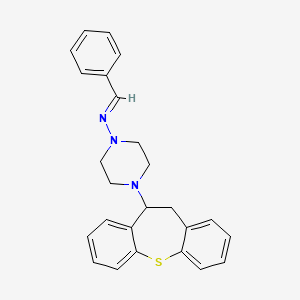


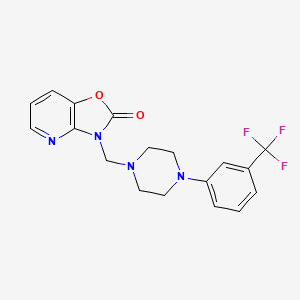
![5-Tert-butyl-4-({6-hydroxy-2-[2-(4-hydroxyphenyl)ethyl]-4-oxo-2-(propan-2-yl)-3,4-dihydro-2h-pyran-5-yl}sulfanyl)-2-methylphenyl pyridine-3-sulfonate](/img/structure/B12754171.png)
